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Compound of Interest

Compound Name:
5,6-Dimethoxy-2-

isopropenylbenzofuran

Cat. No.: B158338 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5,6-
Dimethoxy-2-isopropenylbenzofuran, a natural product isolated from plants of the Ligularia

genus. The information presented herein is essential for the accurate identification,

characterization, and quality control of this compound in research and drug development

settings. This document details the nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data, along with the experimental protocols utilized for their

acquisition.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 5,6-Dimethoxy-2-isopropenylbenzofuran.

¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

7.05 s - 1H H-4

6.95 s - 1H H-7

6.51 s - 1H H-3

5.40 s - 1H H-1'a

5.01 s - 1H H-1'b

3.92 s - 3H 6-OCH₃

3.89 s - 3H 5-OCH₃

2.14 s - 3H 2'-CH₃

¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
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Chemical Shift (δ) ppm Assignment

156.0 C-2

149.3 C-6

148.8 C-7a

144.1 C-5

143.5 C-2'

115.2 C-3a

112.0 C-1'

102.6 C-3

95.7 C-7

94.1 C-4

56.4 6-OCH₃

56.2 5-OCH₃

20.6 2'-CH₃

Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹) Description of Vibration

~2920, 2850 C-H stretching (alkane)

~1630 C=C stretching (alkene)

~1610, 1500 C=C stretching (aromatic)

~1270, 1120 C-O stretching (ether)

Mass Spectrometry (MS) Data
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m/z Relative Intensity (%) Assignment

218 100 [M]⁺ (Molecular Ion)

203 80 [M - CH₃]⁺

175 40 [M - CH₃ - CO]⁺

Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The

general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. The sample was dissolved

in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) used as an internal standard.

For ¹H NMR, standard acquisition parameters were used. For ¹³C NMR, a proton-decoupled

sequence was employed to simplify the spectrum.

Infrared (IR) Spectroscopy
The IR spectrum was recorded on a Fourier Transform Infrared (FTIR) spectrometer. The

sample was analyzed as a thin film on a potassium bromide (KBr) plate or using an Attenuated

Total Reflectance (ATR) accessory. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectral data were obtained using an electron ionization (EI) mass spectrometer. The

sample was introduced via a direct insertion probe or a gas chromatograph. The ionization

energy was set to 70 eV.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a natural product like 5,6-Dimethoxy-2-isopropenylbenzofuran.
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Caption: General workflow for the spectroscopic analysis of natural products.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b158338?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158338?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

